molecular formula C17H14F4O2 B5727612 1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene

1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene

Cat. No.: B5727612
M. Wt: 326.28 g/mol
InChI Key: YTVIRDOFKDRJJZ-SNAWJCMRSA-N
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Description

1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene typically involves multiple steps, including the introduction of fluorine atoms and the formation of the prop-1-enyl group. Common synthetic routes may involve the use of fluorinating agents and specific reaction conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact mechanism may vary depending on the application and the specific context in which the compound is utilized.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-tetrafluoro-3-[(2-methylphenyl)methoxy]benzene: Similar in structure but lacks the prop-1-enyl group.

    1,2,4,5-tetrafluoro-3-(methoxymethoxy)benzene: Contains a methoxymethoxy group instead of the methoxy-4-methylphenoxy group.

Uniqueness

1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene is unique due to its specific combination of fluorine atoms, methoxy group, and prop-1-enyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4O2/c1-4-5-10-13(18)15(20)17(16(21)14(10)19)23-11-7-6-9(2)8-12(11)22-3/h4-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVIRDOFKDRJJZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)OC2=C(C=C(C=C2)C)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=C(C=C(C=C2)C)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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